molecular formula C26H26N4O3 B2758349 N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892262-69-0

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2758349
CAS No.: 892262-69-0
M. Wt: 442.519
InChI Key: GVEUNFXXSRVZAA-UHFFFAOYSA-N
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Description

N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is an intriguing compound known for its intricate structure and significant applications in various scientific fields. Its molecular complexity lies in its ability to interact with biological molecules and its potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

  • Formation of the tetrahydroquinazoline core: : This step often employs cyclization reactions involving suitable starting materials such as anthranilic acid derivatives.

  • Introduction of the 2,4-dioxo functionality: : This involves oxidation reactions utilizing strong oxidizing agents.

  • Attachment of the ethyl(phenyl)amino propyl group: : This step is typically achieved via nucleophilic substitution reactions.

Industrial Production Methods: Industrial synthesis of this compound may employ catalytic processes and high-yield purification techniques to meet the demand for its use in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of quinazoline derivatives with modified functionalities.

  • Reduction: : Reduction reactions may be employed to alter the tetrahydroquinazoline core, affecting its reactivity and interaction with other molecules.

  • Substitution: : Nucleophilic substitution reactions play a crucial role in modifying the side chains attached to the core structure.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Nucleophiles such as ethylamine for substitution reactions.

Major Products Formed

  • Oxidation may yield quinazoline-2,4-dione derivatives.

  • Reduction typically produces dihydroquinazoline compounds.

  • Substitution results in various modified quinazoline derivatives.

Scientific Research Applications

This compound finds diverse applications across several scientific disciplines:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Its interactions with enzymes and receptors make it a valuable tool in biochemical studies.

  • Medicine: : Potential therapeutic applications due to its bioactivity.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The Mechanism: The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids.

Molecular Targets and Pathways

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: : The compound could modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxoquinazoline.

  • N-(3-(methyl(phenyl)amino)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Uniqueness: The distinct structural features of N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, such as its specific side chains and dioxo functionalities, grant it unique properties that are crucial for its specific applications and interactions. Its high selectivity in binding to biological targets sets it apart from structurally similar compounds.

There you have it—an exploration into the world of this compound from synthesis to action. What’s your next curiosity?

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-2-29(20-10-5-3-6-11-20)17-9-16-27-24(31)19-14-15-22-23(18-19)28-26(33)30(25(22)32)21-12-7-4-8-13-21/h3-8,10-15,18H,2,9,16-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUNFXXSRVZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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